3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline
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Overview
Description
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-isoquinoline structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the Claisen–Schmidt condensation of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form chalcone derivatives.
Common Reagents and Conditions
Potassium Hydroxide: Used as a catalyst in condensation reactions.
Ethanol: Common solvent for reactions involving this compound.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Chalcone Derivatives: Formed via Claisen–Schmidt condensation.
Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and ability to inhibit the growth of various pathogens.
Mechanism of Action
The mechanism of action of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:
Induction of Oxidative Stress: The compound increases oxidative stress within cells, leading to DNA damage and apoptosis.
Upregulation of Pro-apoptotic Genes: It upregulates genes such as p53 and Bax, which are involved in the apoptotic pathway.
Inhibition of Cell Proliferation: The compound reduces the expression of proliferative markers like ki67, thereby inhibiting cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolo-isoquinoline derivative with similar structural features.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: These compounds share the triazolo-isoquinoline core and exhibit similar biological activities.
Uniqueness
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
Properties
CAS No. |
7639-52-3 |
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Molecular Formula |
C10H6ClN3 |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6ClN3/c11-10-13-12-9-8-4-2-1-3-7(8)5-6-14(9)10/h1-6H |
InChI Key |
RAODSHJLXPOCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3Cl |
Origin of Product |
United States |
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